2-(3,4-dimethoxyphenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide
Description
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-17-5-8-19(9-6-17)20-10-12-24(29)27(26-20)14-4-13-25-23(28)16-18-7-11-21(30-2)22(15-18)31-3/h5-12,15H,4,13-14,16H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZZCZAHFKKLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide is a complex organic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C24H27N3O4, with a molecular weight of 421.5 g/mol. Its structure features a dimethoxyphenyl group, a central acetamide functional group, and a pyridazinone structure, which may influence its pharmacological properties significantly.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Antitumor Activity : Similar compounds have demonstrated significant anticancer effects.
- Antidepressant Effects : Related acetamide structures have shown potential in treating depression.
- Antimicrobial Properties : Certain analogs have been noted for their ability to inhibit microbial growth.
Comparative Analysis of Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)-N-propylacetamide | Similar acetamide structure | Antidepressant effects |
| 2-(3-Chlorophenyl)-N-(4-pyridinyl)acetamide | Contains a pyridine ring | Antitumor activity |
| 2-(5-Methylthiophenyl)-N-butylaniline | Contains sulfur substituents | Antimicrobial properties |
The unique combination of functional groups in this compound may enhance selectivity towards specific biological targets compared to other compounds.
Understanding the mechanism of action is crucial for evaluating the pharmacodynamics and pharmacokinetics of this compound. Interaction studies may involve:
- Receptor Binding Studies : Assessing affinity for various receptors.
- Cell Proliferation Assays : Evaluating the impact on cancer cell lines.
- In Vivo Studies : Investigating the therapeutic effects in animal models.
Case Studies and Research Findings
Recent research has focused on the cytotoxicity of similar compounds. For instance, a study on pyrazole derivatives showed promising results against various cancer cell lines, indicating that structural modifications can lead to enhanced biological activity .
In another study, specific pyridazine derivatives demonstrated effective inhibition of cell proliferation in leukemia models, suggesting that modifications similar to those in this compound could yield significant therapeutic benefits .
Scientific Research Applications
Biological Activities
Preliminary studies have indicated that compounds structurally related to 2-(3,4-dimethoxyphenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide exhibit significant biological activities. Some notable activities include:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antidepressant Effects : Certain derivatives have been linked to mood enhancement and neuroprotective effects.
- Antimicrobial Properties : The presence of specific substituents can enhance the compound's ability to combat bacterial and fungal infections.
Potential Applications
The potential applications of this compound span various fields:
- Pharmaceutical Development : The unique combination of functional groups may lead to the development of new therapeutic agents targeting specific diseases.
- Biological Probes : The compound can serve as a probe in biological studies to understand cellular pathways and interactions.
- Material Science : Its chemical structure may be utilized in creating novel materials with specific properties.
Case Studies and Research Findings
Several case studies have highlighted the applications of similar compounds:
| Study Title | Findings | Implications |
|---|---|---|
| Antitumor Activity of Pyridazine Derivatives | Demonstrated that derivatives with pyridazine rings exhibited significant cytotoxicity against cancer cell lines. | Potential for developing new anticancer drugs. |
| Neuroprotective Effects of Acetamide Compounds | Found that certain acetamide derivatives improved cognitive function in animal models of depression. | Could lead to new treatments for mood disorders. |
| Antimicrobial Efficacy of Dimethoxyphenyl Compounds | Reported strong antibacterial activity against Gram-positive bacteria. | Useful in developing new antibiotics. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
